Dicyclohexyl-(P-tolyl)-phosphine

Vue d'ensemble

Description

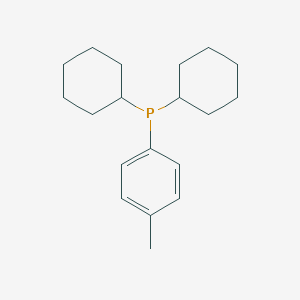

Dicyclohexyl-(P-tolyl)-phosphine is an organophosphorus compound that features a phosphine group bonded to two cyclohexyl groups and one p-tolyl group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Dicyclohexyl-(P-tolyl)-phosphine can be synthesized through the reaction of cyclohexylmagnesium bromide with P-tolylphosphine dichloride. The reaction typically occurs in an inert atmosphere to prevent oxidation and is followed by purification steps to isolate the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common.

Analyse Des Réactions Chimiques

Types of Reactions

Dicyclohexyl-(P-tolyl)-phosphine undergoes various types of chemical reactions, including:

Oxidation: The phosphine group can be oxidized to form phosphine oxides.

Substitution: The compound can participate in substitution reactions where the phosphine group is replaced by other functional groups.

Coordination: It can act as a ligand in coordination chemistry, forming complexes with transition metals.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Coordination: Transition metals like palladium and platinum are often used in coordination reactions.

Major Products

Oxidation: Phosphine oxides.

Substitution: Various substituted phosphines.

Coordination: Metal-phosphine complexes.

Applications De Recherche Scientifique

Dicyclohexyl-(P-tolyl)-phosphine has a wide range of applications in scientific research:

Chemistry: It is used as a ligand in catalysis, particularly in transition metal-catalyzed reactions such as cross-coupling and hydrogenation.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing into its potential use in drug development and as a therapeutic agent.

Industry: It is used in the synthesis of fine chemicals and as a catalyst in various industrial processes.

Mécanisme D'action

The mechanism by which dicyclohexyl-(P-tolyl)-phosphine exerts its effects is primarily through its ability to act as a ligand, forming complexes with transition metals. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The phosphine group can donate electron density to the metal center, stabilizing it and enhancing its reactivity.

Comparaison Avec Des Composés Similaires

Similar Compounds

Triphenylphosphine: Another widely used phosphine ligand, but with three phenyl groups instead of cyclohexyl and p-tolyl groups.

Tricyclohexylphosphine: Similar in structure but with three cyclohexyl groups.

Di-p-tolylphosphine: Contains two p-tolyl groups and one other substituent.

Uniqueness

Dicyclohexyl-(P-tolyl)-phosphine is unique due to its combination of cyclohexyl and p-tolyl groups, which provide a balance of steric bulk and electronic properties. This makes it particularly effective in certain catalytic applications where other phosphines may not perform as well.

Activité Biologique

Dicyclohexyl-(P-tolyl)-phosphine (DCPTP) is a phosphine ligand that has garnered attention in various fields of chemistry, particularly in catalysis and medicinal chemistry. This article explores its biological activity, including its role in drug development, interactions with biological systems, and potential therapeutic applications.

DCPTP is characterized by its bulky dicyclohexyl and para-tolyl substituents on the phosphorus atom. This steric hindrance influences its reactivity and selectivity as a ligand in coordination chemistry. The synthesis of DCPTP typically involves the reaction of dicyclohexylphosphine with p-tolyl chloride, resulting in a phosphine that exhibits significant electronic properties due to the electron-donating effects of the aromatic group.

Anticancer Properties

DCPTP has been studied for its potential anticancer activity. Research indicates that phosphine ligands can form complexes with transition metals that exhibit cytotoxic effects against cancer cells. For instance, complexes formed with platinum or palladium have shown promising results in inducing apoptosis in various cancer cell lines. A study demonstrated that DCPTP-based platinum complexes could effectively inhibit tumor growth in vivo, suggesting a mechanism involving the activation of apoptotic pathways through metal-ligand interactions .

Enzyme Inhibition

Phosphines like DCPTP have also been investigated for their ability to inhibit specific enzymes. In particular, studies have shown that phosphine derivatives can act as inhibitors of protein kinases, which are crucial in regulating cell signaling pathways associated with cancer progression. The binding affinity and selectivity of DCPTP towards these enzymes are influenced by its steric and electronic properties, making it a candidate for further development as an enzyme inhibitor .

Ligand Effects on Biological Activity

The biological activity of DCPTP can be attributed to several factors, including its steric bulk and electronic characteristics. Mechanistic studies have indicated that the ligand environment significantly affects the reactivity of metal complexes formed with DCPTP. For example, the Tolman electronic parameter has been used to quantify the electron-donating ability of phosphines, revealing correlations between ligand properties and biological activity .

Case Studies

- Platinum Complexes : A study involving DCPTP as a ligand in platinum complexes showed significant cytotoxicity against ovarian cancer cell lines. The complex induced apoptosis through caspase activation, demonstrating the potential for DCPTP-based drugs in oncology .

- Antimicrobial Activity : Research has also explored the antimicrobial properties of phosphine derivatives. One study found that certain phosphine ligands exhibited bactericidal effects against Gram-positive bacteria, suggesting that DCPTP could be modified to enhance its antimicrobial efficacy .

- Neuroprotective Effects : Preliminary investigations into the neuroprotective properties of DCPTP suggest potential applications in neurodegenerative diseases. In vitro studies indicated that DCPTP could protect neuronal cells from oxidative stress-induced apoptosis .

Data Summary

| Property | Value/Description |

|---|---|

| Molecular Formula | C18H24P |

| Anticancer Activity | Induces apoptosis in cancer cell lines |

| Enzyme Inhibition | Potential inhibitor of protein kinases |

| Antimicrobial Activity | Effective against Gram-positive bacteria |

| Neuroprotective Effects | Protects neuronal cells from oxidative stress |

Propriétés

IUPAC Name |

dicyclohexyl-(4-methylphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29P/c1-16-12-14-19(15-13-16)20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h12-15,17-18H,2-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKVOVJOFRHVNKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)P(C2CCCCC2)C3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.